3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine
CAS No.: 1256822-80-6
Cat. No.: VC6604640
Molecular Formula: C6H3BrFN3
Molecular Weight: 216.013
* For research use only. Not for human or veterinary use.
![3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine - 1256822-80-6](/images/structure/VC6604640.png)
CAS No. | 1256822-80-6 |
---|---|
Molecular Formula | C6H3BrFN3 |
Molecular Weight | 216.013 |
IUPAC Name | 3-bromo-5-fluoro-2H-pyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C6H3BrFN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11) |
Standard InChI Key | QKRFTNZERDLUQL-UHFFFAOYSA-N |
SMILES | C1=C(C=NC2=NNC(=C21)Br)F |
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a fused bicyclic structure comprising a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The bromine atom occupies the 3-position, while fluorine is substituted at the 5-position (Figure 1). This arrangement creates a planar geometry, as confirmed by X-ray crystallography studies of analogous pyrazolo[3,4-b]pyridine derivatives.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS Number | 1256822-80-6 |
Molecular Formula | |
Molecular Weight | 216.01 g/mol |
SMILES | C1=C(C=NC2=NNC(=C21)Br)F |
InChI Key | QKRFTNZERDLUQL-UHFFFAOYSA-N |
The electronegative halogens (bromine and fluorine) influence the compound’s electronic distribution, enhancing its reactivity in cross-coupling reactions and interactions with biological targets.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 3-bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine typically begins with functionalized pyrazolo[3,4-b]pyridine precursors. One documented method involves bromination of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine using tert-butyl nitrite in bromoform. This reaction proceeds via a diazotization-intermediate mechanism, where the amine group is converted to a diazonium salt, followed by bromide substitution.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | tert-Butyl nitrite, bromoform, 0–5°C | 72% |
2 | Purification via column chromatography | 95% |
Alternative approaches leverage palladium-catalyzed cross-coupling reactions to introduce bromine at the 3-position, though these methods are less commonly reported .
Reaction Mechanisms
The bromine atom at the 3-position serves as a reactive site for further functionalization. For instance, Suzuki-Miyaura coupling with aryl boronic acids can replace bromine with aromatic groups, enabling diversification of the core structure . The fluorine atom at the 5-position, being a poor leaving group, stabilizes the ring against nucleophilic attack, directing reactivity toward the bromine site.
Physical and Chemical Properties
Spectroscopic Characteristics
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NMR: -NMR spectra show distinct signals for the pyridine proton (δ 8.2–8.5 ppm) and pyrazole protons (δ 7.1–7.3 ppm).
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MS: Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 216.01.
Biological Activity and Medicinal Applications
Kinase Inhibition
Pyrazolo[3,4-b]pyridine derivatives, including 3-bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine, have demonstrated inhibitory activity against kinases such as TANK-binding kinase 1 (TBK1). TBK1 plays a critical role in inflammatory and oncogenic signaling pathways, making this compound a potential candidate for cancer immunotherapy.
Table 3: Comparative Bioactivity of Pyrazolo[3,4-b]pyridine Derivatives
Compound | Target | IC₅₀ (nM) |
---|---|---|
3-Bromo-5-fluoro derivative | TBK1 | 0.2 |
5-Fluoro-3-iodo analogue | TRKA | 1.5 |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s halogen substituents make it a versatile building block for synthesizing kinase inhibitors and antiviral agents. For example, it has been used to develop preclinical candidates targeting respiratory syncytial virus (RSV) .
Material Science
In non-pharmaceutical contexts, its planar structure and electron-deficient aromatic system are exploited in organic electronics, particularly as electron-transport materials in OLEDs.
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